![molecular formula C18H21N3O3 B12899748 6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823792-98-9](/img/structure/B12899748.png)
6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form intermediate chalcones, followed by cyclization and functional group modifications to introduce the pyrimidine and morpholine rings. The reaction conditions often require the use of catalysts such as palladium (II) and oxidizing agents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyphenyl)butan-1-one: Shares the hydroxyphenyl and butanone moieties but lacks the pyrimidine and morpholine rings.
2-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the extended structure of the target compound.
Morpholine: A simpler structure that provides the morpholine ring but lacks the complexity of the full compound.
Uniqueness: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
823792-98-9 |
|---|---|
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyphenyl)-4-morpholin-4-ylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C18H21N3O3/c1-2-5-15(22)14-12-19-17(13-6-3-4-7-16(13)23)20-18(14)21-8-10-24-11-9-21/h3-4,6-7,12,23H,2,5,8-11H2,1H3 |
Clé InChI |
KEKSQBTXVDEMLU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


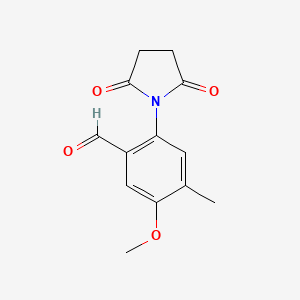
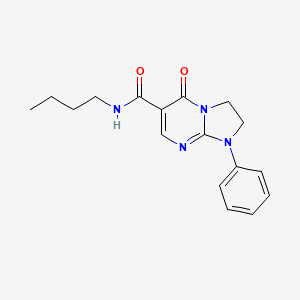
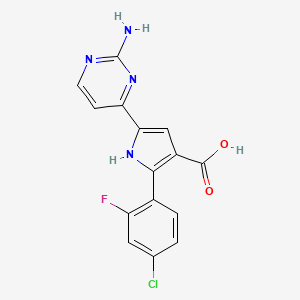
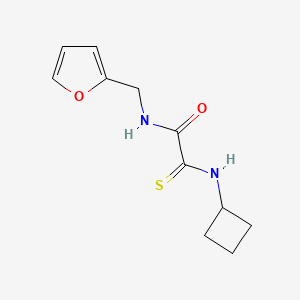
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
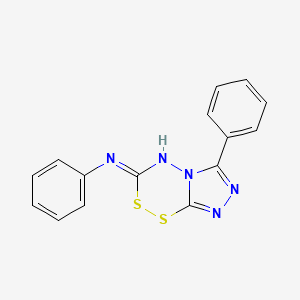
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
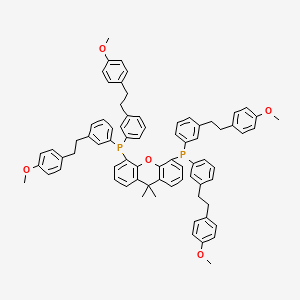
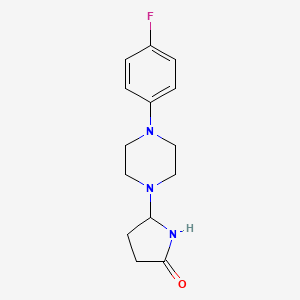
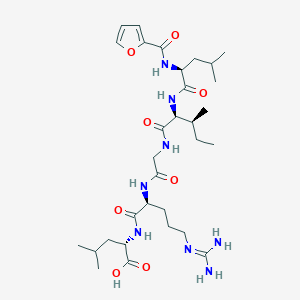
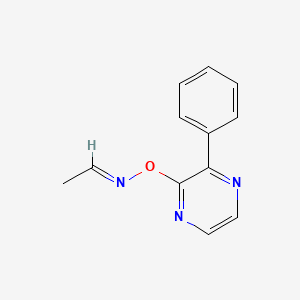
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
